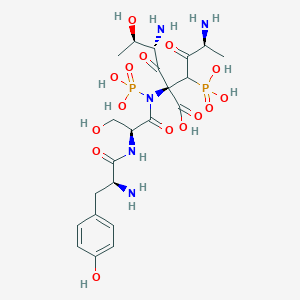
T22 Protein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T22 protein is a synthetic peptide that has been widely used in scientific research for its ability to selectively bind to CXCR4, a chemokine receptor that plays a crucial role in various physiological and pathological processes. The this compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
作用機序
The T22 protein binds to the CXCR4 receptor with high affinity and specificity, leading to the inhibition of downstream signaling pathways that are involved in cell migration, proliferation, and survival. The binding of this compound to CXCR4 also induces receptor internalization and degradation, further reducing the availability of CXCR4 on the cell surface.
Biochemical and Physiological Effects:
The this compound has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, proliferation, and survival, the enhancement of stem cell homing and engraftment, and the blocking of HIV entry into host cells. The this compound has also been shown to induce the differentiation of certain cell types, such as neural progenitor cells.
実験室実験の利点と制限
The T22 protein has several advantages for lab experiments, including its high specificity and affinity for CXCR4, its ability to block downstream signaling pathways, and its potential therapeutic applications. However, the this compound also has some limitations, including its short half-life, its potential immunogenicity, and its limited availability.
将来の方向性
For T22 protein research include the development of more stable and potent analogs, the optimization of delivery methods, and the exploration of new therapeutic applications. This compound research may also lead to a better understanding of the role of CXCR4 in various physiological and pathological processes, as well as the development of new drugs that target CXCR4.
合成法
The T22 protein can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support, while recombinant DNA technology involves the expression of a recombinant protein in a host cell using a plasmid vector.
科学的研究の応用
The T22 protein has been used in various scientific research applications, including cancer research, stem cell research, and HIV/AIDS research. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells by blocking the CXCR4 receptor. In stem cell research, this compound has been used to enhance the homing and engraftment of stem cells in damaged tissues by targeting the CXCR4 receptor. In HIV/AIDS research, this compound has been used to block the entry of HIV into host cells by binding to the CXCR4 receptor.
特性
CAS番号 |
142960-16-5 |
|---|---|
分子式 |
C109H164N38O22S4 |
分子量 |
2487 g/mol |
IUPAC名 |
4,21,39-tris(4-aminobutyl)-N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-13-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-7,24-bis(3-carbamimidamidopropyl)-10,27,33,42-tetrakis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |
InChI |
InChI=1S/C109H164N38O22S4/c110-40-6-3-17-72-90(155)131-54-87(152)132-78(48-59-24-32-64(148)33-25-59)96(161)146-85-57-172-171-56-84(102(167)140-79(97(162)135-72)49-60-26-34-65(149)35-27-60)145-95(160)74(19-5-8-42-112)137-92(157)77(23-13-47-129-109(123)124)139-99(164)81(51-62-30-38-67(151)39-31-62)142-104(169)86(147-100(165)82(52-63-53-130-70-16-2-1-14-68(63)70)143-93(158)75(21-11-45-127-107(119)120)134-89(154)69(113)15-9-43-125-105(115)116)58-173-170-55-83(101(166)133-71(88(114)153)20-10-44-126-106(117)118)144-94(159)73(18-4-7-41-111)136-91(156)76(22-12-46-128-108(121)122)138-98(163)80(141-103(85)168)50-61-28-36-66(150)37-29-61/h1-2,14,16,24-39,53,69,71-86,130,148-151H,3-13,15,17-23,40-52,54-58,110-113H2,(H2,114,153)(H,131,155)(H,132,152)(H,133,166)(H,134,154)(H,135,162)(H,136,156)(H,137,157)(H,138,163)(H,139,164)(H,140,167)(H,141,168)(H,142,169)(H,143,158)(H,144,159)(H,145,160)(H,146,161)(H,147,165)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129) |
InChIキー |
MJULKHZUJYASFR-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O |
正規SMILES |
C1C2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O |
配列 |
RRWCYRKCYKGYCYRKCR |
同義語 |
(Tyr(5,12),Lys(7))-polyphemusin II peptide 5,12-Tyr-7-Lys-polyphemusin II 5,12-tyrosyl-7-lysylpolyphemusin II polyphemusin II, Tyr(5,12)-Lys(7)- polyphemusin II, tyrosyl(5,12)-lysyl(7)- T22 protein, synthetic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)
![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
